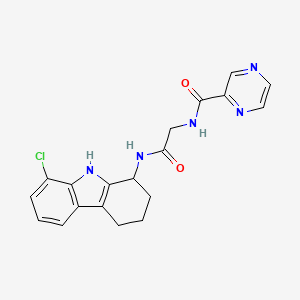

N-(2-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C19H18ClN5O2 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

N-[2-[(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C19H18ClN5O2/c20-13-5-1-3-11-12-4-2-6-14(18(12)25-17(11)13)24-16(26)10-23-19(27)15-9-21-7-8-22-15/h1,3,5,7-9,14,25H,2,4,6,10H2,(H,23,27)(H,24,26) |

InChI Key |

MSPKKPZNBNLBTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CNC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Tetrahydrocarbazole

The carbazole core is synthesized via cyclization of a substituted cyclohexanone derivative with aniline. A modified Fischer indole synthesis is employed, utilizing catalysts such as sodium pyrosulfite under reflux conditions (30–90°C, 0.5–2 hours). Chlorination at the 8-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by quenching with aqueous sodium bicarbonate.

Key Reaction Parameters:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Sodium pyrosulfite, H₂O | 60°C | 1.5 h | 78% |

| Chlorination | SO₂Cl₂, DCM | 0–5°C | 2 h | 85% |

Amination at the 1-Position

Synthesis of Pyrazine-2-carboxamide

Oxidation of 3-Methylpyrazine

The pyrazine ring is functionalized through oxidation of 3-methylpyrazine using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄) at 60–105°C. Subsequent decarboxylation with concentrated sulfuric acid at 115°C yields pyrazine-2-carboxylic acid.

Optimized Conditions:

-

Oxidation: KMnO₄ (3 equiv), H₂O, 90°C, 3 hours.

-

Decarboxylation: H₂SO₄ (2.5 equiv), 115°C, 1 hour.

Conversion to Carboxamide

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then treated with ammonium hydroxide to yield pyrazine-2-carboxamide. Alternatively, EDCl/HOBt coupling agents are used for direct amidation in dimethylformamide (DMF).

Coupling of Intermediates

Formation of the Ethylenediamine Linker

The ethylenediamine spacer is introduced via a nucleophilic acyl substitution reaction. Pyrazine-2-carboxamide is reacted with 2-chloroacetyl chloride in the presence of triethylamine, yielding 2-chloro-N-(pyrazine-2-carbonyl)acetamide.

Final Coupling Reaction

The carbazole amine is coupled with the chloroacetamide intermediate using cesium carbonate in DMF at 80°C for 12 hours. This SN2 displacement reaction achieves the desired C-N bond formation.

Purification:

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorine atom in the carbazole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various modifications that can lead to new compounds with desirable properties.

Biology

Research indicates potential biological activities of N-(2-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : The compound is under investigation for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

Medicine

The therapeutic potential of this compound is being explored in:

- Targeted Drug Development : Its interaction with specific molecular targets such as enzymes and receptors may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound may be utilized in developing new materials with specific properties due to its unique chemical structure. Its versatility allows for potential uses in agrochemicals and other specialized applications.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains.

- Cancer Cell Line Evaluation : In vitro studies revealed that this compound could effectively inhibit the growth of specific cancer cell lines while showing low toxicity to normal cells .

- Material Science Application : Research indicates potential uses in developing new polymeric materials that leverage the unique chemical properties of this compound.

Mechanism of Action

The mechanism of action of N-(2-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

a. Carbazole Derivatives

- Compound 24 and 25 (Salih et al., 2015): These N-substituted carbazoles incorporate triazanylidene-pyrimidinone (24) and triazanylidene-pyrazolone (25) substituents. Unlike the target compound, these derivatives lack the pyrazine-2-carboxamide group but share the carbazole core.

- 6-Chloro-9H-carbazol Derivatives (): These include hydrazine and oxadiazole substituents (e.g., compounds 1a–c and 2a–c). The oxadiazole ring in 2a–c provides rigidity and metabolic stability, contrasting with the flexible amino-oxoethyl linker in the target compound. The 6-chloro substitution (vs. 8-chloro in the target) may alter steric interactions in enzyme binding .

b. Pyrazine-2-Carboxamide Derivatives

- N-(2-Chloroethyl)pyrazine-2-carboxamide () : Synthesized via thionyl chloride-mediated reactions, this compound shares the pyrazine-2-carboxamide group but lacks the carbazole core. The chloroethyl side chain may confer electrophilic reactivity, differing from the target’s carbazole-linked pharmacophore .

- N-[(Oxolan-3-yl)methyl]pyrazine-2-carboxamide () : The oxolane (tetrahydrofuran) substituent enhances hydrophilicity, whereas the target compound’s carbazole moiety is more lipophilic. This difference could influence membrane permeability and target selectivity .

Functional Group Analysis

Biological Activity

N-(2-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C23H26ClN5O2 and features a pyrazine ring, a carbazole moiety, and a carboxamide group. The synthesis typically involves multiple steps:

- Formation of Carbazole Moiety : Derived from appropriate aromatic amines.

- Synthesis of Pyrazine Ring : Achieved through cyclization reactions.

- Coupling Reaction : Involves forming an amide bond between the chlorinated carbazole and the pyrazine ring.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects including:

- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.

- Anticancer Properties : Demonstrated antiproliferative activity against human cancer cell lines.

- Neuroprotective Effects : Shown to protect neuronal cells from injury induced by harmful agents .

1. Antimicrobial Activity

Research indicates that derivatives of carbazole compounds, including this compound, possess antimicrobial properties. For instance, studies have shown that related compounds can inhibit growth in bacterial strains such as Staphylococcus aureus and Escherichia coli with effective zones of inhibition ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .

2. Anticancer Activity

The compound exhibits promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. For example:

- IC50 Values : Some derivatives have shown IC50 values in the nanomolar range (46–75 nM), indicating potent inhibition of specific kinases involved in cancer progression .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties against glutamate-induced neuronal injury. Compounds with similar structures have demonstrated neuroprotective abilities at concentrations as low as 3 µM due to their antioxidative properties .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effective Concentration | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | 50 µg/mL | Zones of inhibition 11.1–24.0 mm |

| Anticancer | PA1 (ovarian), PC3 (prostate) | 46–75 nM | Significant antiproliferative activity |

| Neuroprotection | HT22 neuronal cells | 3 µM | Protection against glutamate-induced injury |

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and carbazole functionalization. A common approach uses coupling agents like EDCI·HCl and HOBt in anhydrous DMF under controlled heating (60°C, 18 hours), followed by purification via recrystallization or column chromatography . Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring, NMR spectroscopy (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation . Thermal analysis (e.g., differential scanning calorimetry) and solubility profiling may further confirm purity and physical properties .

Q. How is the structural integrity of this compound validated during synthesis?

Orthogonal analytical techniques are critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., pyrazine and carbazole moieties).

- High-resolution MS (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., chlorine atoms).

- X-ray crystallography (if crystalline): Provides absolute stereochemical configuration, as demonstrated in related carboxamide derivatives . Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods.

Q. What functional groups contribute to its potential biological activity?

The pyrazine carboxamide core and 8-chloro-tetrahydrocarbazole moiety suggest interactions with enzymes or receptors (e.g., kinase inhibition or GPCR modulation). The secondary amide linker may enhance solubility or hydrogen-bonding capacity, while the chlorine atom could influence lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacokinetic data?

- Pharmacokinetic optimization : Modify solubilizing groups (e.g., introduce PEGylated chains) or employ prodrug strategies to enhance bioavailability .

- Orthogonal assays : Validate in vitro activity using surface plasmon resonance (SPR) for binding kinetics and cell-based assays (e.g., luciferase reporters) to confirm functional effects.

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites impacting in vivo outcomes .

Q. What methodological approaches are recommended for optimizing synthetic yield and scalability?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature, stoichiometry) to identify optimal conditions .

- Flow chemistry : Explore continuous synthesis to improve reaction control and reduce purification steps .

- Catalyst screening : Test palladium or copper catalysts for coupling steps, as seen in analogous pyrazine-carbazole syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases) and identify steric/electronic clashes.

- QSAR modeling : Correlate substituent modifications (e.g., halogen placement) with activity data to prioritize synthetic targets .

- MD simulations : Assess compound stability in biological membranes to predict absorption barriers .

Q. What strategies address poor aqueous solubility in biological assays?

- Co-solvent systems : Use DMSO-water gradients or cyclodextrin inclusion complexes to maintain solubility without disrupting assays .

- Salt formation : Explore hydrochloride or sodium salts of the carboxamide group.

- Nanoparticle formulation : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .

Key Considerations for Researchers

- Contradiction management : Cross-validate biological data using multiple assay formats and independent replicates .

- Safety protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .

- Data reporting : Adhere to APA standards for methodological transparency and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.